tert-Butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate
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Overview
Description
tert-Butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a naphthalene ring substituted with a hydroxy group and a methyl group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate typically involves the reaction of 5-hydroxy-6-methylnaphthalene with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired carbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 5-oxo-6-methylnaphthalene.
Reduction: Formation of 5-amino-6-methylnaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its carbamate group serves as a protecting group for amines during multi-step organic syntheses .
Biology and Medicine: In biological research, it can be used to study enzyme interactions and metabolic pathways involving carbamates.
Industry: In the industrial sector, it is used in the production of polymers, agrochemicals, and pharmaceuticals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
5-hydroxy-6-methylnaphthalene: The parent compound without the carbamate group.
Naphthalene derivatives: Various naphthalene-based compounds with different substituents.
Uniqueness: tert-Butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. Its combination of a hydroxy group, a methyl group, and a carbamate group makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(5-hydroxy-6-methylnaphthalen-1-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-8-9-11-12(14(10)18)6-5-7-13(11)17-15(19)20-16(2,3)4/h5-9,18H,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBWSHGWRFRQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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